molecular formula C20H20F3N3OS B393803 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B393803
M. Wt: 407.5g/mol
InChI Key: GLDWZFHHFGFZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Substitution Reactions: Introduction of the tert-butylphenyl and trifluoromethylphenyl groups can be carried out through nucleophilic substitution reactions using appropriate halides or other electrophilic reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Oxadiazole derivatives are known for their antimicrobial properties.

    Anticancer Research: Potential use in the development of anticancer agents.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with specific therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thione: A simpler analog with similar core structure.

    5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thione: Another derivative with a methyl group instead of tert-butyl.

Uniqueness

The presence of the tert-butyl and trifluoromethyl groups in 5-(4-TERT-BUTYLPHENYL)-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE may confer unique properties, such as increased lipophilicity, stability, and specific biological activities.

Properties

Molecular Formula

C20H20F3N3OS

Molecular Weight

407.5g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C20H20F3N3OS/c1-19(2,3)14-9-7-13(8-10-14)17-25-26(18(28)27-17)12-24-16-6-4-5-15(11-16)20(21,22)23/h4-11,24H,12H2,1-3H3

InChI Key

GLDWZFHHFGFZBM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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